2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride
CAS No.:
Cat. No.: VC17526168
Molecular Formula: C9H6ClNO3S
Molecular Weight: 243.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6ClNO3S |
|---|---|
| Molecular Weight | 243.67 g/mol |
| IUPAC Name | 2-cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride |
| Standard InChI | InChI=1S/C9H6ClNO3S/c10-15(12,13)8-1-2-9-6(4-8)3-7(5-11)14-9/h1-2,4,7H,3H2 |
| Standard InChI Key | GRGSWJAGSVSUTQ-UHFFFAOYSA-N |
| Canonical SMILES | C1C(OC2=C1C=C(C=C2)S(=O)(=O)Cl)C#N |
Introduction
2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride is a complex organic compound with the molecular formula C9H6ClNO3S and a molecular weight of 243.67 g/mol . It is identified by the PubChem CID 71758575 and the CAS number 1443980-14-0 . This compound belongs to the benzofuran class, which is known for its diverse biological activities and applications in medicinal chemistry.
Synthesis and Applications
While specific synthesis methods for 2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride are not detailed in the available literature, compounds of similar structure often involve multi-step organic reactions, including the formation of sulfonyl chlorides through the oxidation of sulfides or the reaction of sulfonic acids with thionyl chloride .
Potential Applications:
-
Medicinal Chemistry: Benzofuran derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a cyano group and a sulfonyl chloride group in this compound suggests potential applications in the synthesis of bioactive molecules.
-
Organic Synthesis: Sulfonyl chlorides are versatile intermediates in organic synthesis, capable of participating in various reactions such as nucleophilic substitution and cross-coupling reactions.
Comparison with Related Compounds
Other benzofuran sulfonyl chlorides, like 1,3-dihydro-2-benzofuran-5-sulfonyl chloride and 2,3-dihydro-1-benzofuran-7-sulfonyl chloride, share similar structural features but differ in their substitution patterns and molecular weights .
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride | C9H6ClNO3S | 243.67 | 1443980-14-0 |
| 1,3-Dihydro-2-benzofuran-5-sulfonyl chloride | C8H7ClO3S | 218.66 | 1151512-23-0 |
| 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride | C8H7ClO3S | 218.65 | 953408-82-7 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume